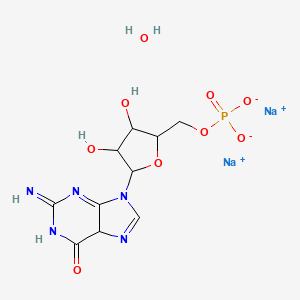
5'-GMP (disodium salt);5'-guanosine monophosphate (disodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an ester of phosphoric acid with the nucleoside guanosine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase guanine . This compound is commonly used in the food industry as a flavor enhancer and in scientific research for its role in RNA synthesis and signal transduction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-guanosine monophosphate (disodium salt) typically starts with D-ribose 5’-phosphate, a product of the pentose phosphate pathway. The synthesis proceeds by the gradual formation of the purine ring on carbon-1 of ribose, with carbon dioxide, glutamine, glycine, aspartate, and one-carbon derivatives of tetrahydrofolate donating various elements towards the building of the ring .
Industrial Production Methods
Industrial production of 5’-guanosine monophosphate (disodium salt) is often based on microbial fermentation. A bacterium converts sugars into AICA ribonucleotide, which is then chemically converted to 5’-guanosine monophosphate . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5’-guanosine monophosphate (disodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5’-guanosine monophosphate can lead to the formation of 8-oxoguanosine monophosphate, a marker of oxidative stress in cells .
Applications De Recherche Scientifique
5’-guanosine monophosphate (disodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and nucleotides.
Biology: It plays a role in RNA synthesis and signal transduction pathways.
Medicine: It is used in the study of various diseases, including cancer and neurodegenerative disorders.
Industry: It is used as a flavor enhancer in the food industry, providing the umami taste in various products
Mécanisme D'action
The mechanism of action of 5’-guanosine monophosphate (disodium salt) involves its incorporation into RNA by various RNA polymerases. Once phosphorylated to guanosine triphosphate (GTP), it becomes a substrate for RNA synthesis. Additionally, it can modulate glutamatergic neurotransmission, influencing various signaling pathways in the nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Adenosine 5’-monophosphate (disodium salt)
- Cytidine 5’-monophosphate (disodium salt)
- Uridine 5’-monophosphate (disodium salt)
Uniqueness
5’-guanosine monophosphate (disodium salt) is unique due to its specific role in RNA synthesis and its ability to modulate neurotransmission. Unlike other nucleotides, it is also widely used as a flavor enhancer in the food industry, highlighting its versatility .
Propriétés
Formule moléculaire |
C10H14N5Na2O9P |
|---|---|
Poids moléculaire |
425.20 g/mol |
Nom IUPAC |
disodium;[3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-6,9,16-17H,1H2,(H2,11,14,18)(H2,19,20,21);;;1H2/q;2*+1;/p-2 |
Clé InChI |
LAUMXEFZKNJLIR-UHFFFAOYSA-L |
SMILES canonique |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















